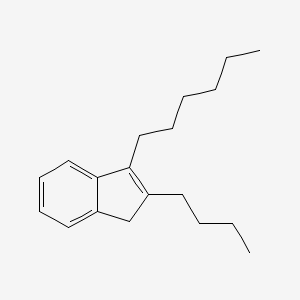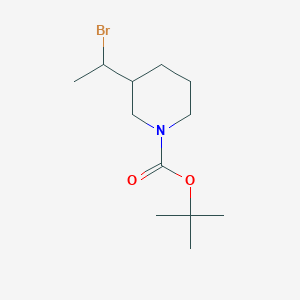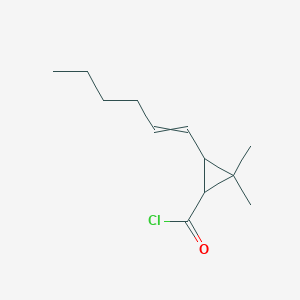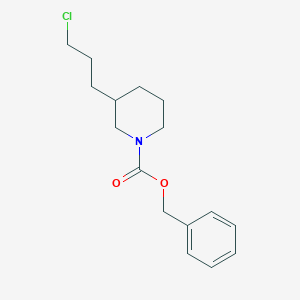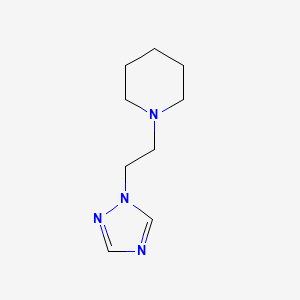
1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- is a heterocyclic compound that features a triazole ring substituted with a piperidinoethyl group This compound is part of the broader class of 1,2,4-triazoles, which are known for their diverse biological and chemical properties
Métodos De Preparación
The synthesis of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- typically involves the reaction of 1H-1,2,4-triazole with 2-chloroethylpiperidine under basic conditions. This reaction proceeds through nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the electrophilic carbon of the 2-chloroethylpiperidine, resulting in the formation of the desired product.
Industrial production methods often utilize microwave irradiation to accelerate the reaction and improve yields. This method is advantageous due to its efficiency and reduced reaction times compared to conventional heating methods .
Análisis De Reacciones Químicas
1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the reduction of the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, leading to the inhibition of their activity. This interaction can disrupt various biological pathways, resulting in the compound’s antimicrobial and antifungal effects .
Comparación Con Compuestos Similares
1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- can be compared with other similar compounds such as:
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Itraconazole: Another antifungal agent with a triazole ring, but with different substituents.
Voriconazole: A triazole derivative used in the treatment of fungal infections.
The uniqueness of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- lies in its specific piperidinoethyl substitution, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Propiedades
Número CAS |
51444-29-2 |
|---|---|
Fórmula molecular |
C9H16N4 |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-[2-(1,2,4-triazol-1-yl)ethyl]piperidine |
InChI |
InChI=1S/C9H16N4/c1-2-4-12(5-3-1)6-7-13-9-10-8-11-13/h8-9H,1-7H2 |
Clave InChI |
ADTVDDSTSYXXPE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCN2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


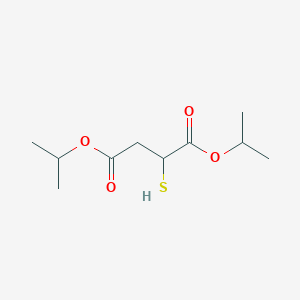

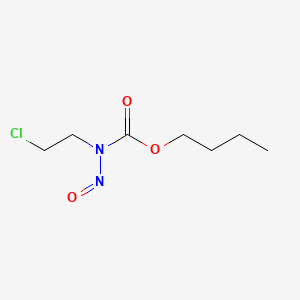
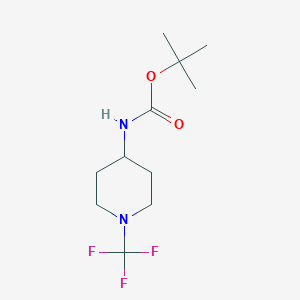

![4-[(2-chlorophenyl)Methylene]piperidine](/img/structure/B13956658.png)

